6-(Trifluoromethyl)-1H-indazol-5-amine (6-(CF3)-InDA) is a heterocyclic molecule containing a five-membered indazole ring fused to a six-membered benzene ring. The presence of the trifluoromethyl group (CF3) and the amine group (NH2) are thought to contribute to its potential biological activity [].
Research suggests 6-(CF3)-InDA may have interesting properties for further scientific investigation. Some potential applications include:
6-(Trifluoromethyl)-1H-indazol-5-amine is a compound with the molecular formula and a molecular weight of 201.15 g/mol. It belongs to the indazole class of compounds, characterized by a five-membered ring structure containing nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The IUPAC name for this compound is 6-(trifluoromethyl)-1H-indazol-5-amine, and it is often referred to by its synonyms, such as 5-amino-6-trifluoromethylindazole .
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
Indazole derivatives, including 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit diverse biological activities. They have been studied for their potential as:
Several synthetic routes have been developed for producing 6-(trifluoromethyl)-1H-indazol-5-amine:
The applications of 6-(trifluoromethyl)-1H-indazol-5-amine are mainly in the pharmaceutical industry:
Interaction studies involving 6-(trifluoromethyl)-1H-indazol-5-amine focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 6-(trifluoromethyl)-1H-indazol-5-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Aminoindazole | Lacks trifluoromethyl group | Basic structure without fluorinated substituents |
6-Methylindazole | Contains a methyl group | Different substitution pattern affecting activity |
7-Trifluoromethylindole | Indole instead of indazole | Variation in ring structure impacting properties |
4-Trifluoromethylbenzene | Aromatic ring without nitrogen | Non-indazole structure with distinct reactivity |
These comparisons highlight the unique trifluoromethyl substitution on the indazole ring of 6-(trifluoromethyl)-1H-indazol-5-amine, which significantly influences its biological activity and chemical properties.